1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Analog in Protein Synthesis and Ion Transport Studies
1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid and its related compounds have been studied for their effects in protein synthesis and ion transport. Azetidine 2-carboxylic acid, a related compound, was found to be a potent inhibitor of ion release in barley roots, suggesting its potential role in studying the relationship between protein synthesis and ion transport (Pitman et al., 1977).
Medicinal Chemistry Building Block
The compound has been evaluated in medicinal chemistry, specifically as a building block for synthesizing new cyclic fluorinated beta-amino acids, which have high potential in drug development (Van Hende et al., 2009).
Role in Antibacterial Agents
7-Azetidinylquinolones, which include structures similar to this compound, have shown potential as antibacterial agents. Their synthesis and biological activity have been extensively studied, particularly their efficacy against Gram-positive and Gram-negative bacteria (Frigola et al., 1994).
Role in Food Chain and Toxicology
The compound is related to Azetidine-2-carboxylic acid (Aze), which is found in sugar beets and table beets, and has been linked to toxic effects and congenital malformations. The presence of Aze in the food chain and its potential effects on human health have been a subject of research (Rubenstein et al., 2009).
Potential in Antiviral Prodrugs
Compounds structurally related to this compound have been investigated for their potential as prodrugs in antiviral therapies, particularly in improving the pharmacokinetic properties of existing drugs (Parang et al., 2000).
Application in Synthesis of Novel Amino Acids
Research has been conducted on synthesizing novel amino acids using azetidine derivatives, which may include compounds similar to this compound. These amino acids are used as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Mechanism of Action
Target of Action
Azetidine derivatives are known to be valuable compounds in pharmaceutical research , suggesting that they may interact with a variety of biological targets.
Mode of Action
Azetidine derivatives are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Azetidine derivatives are known to participate in suzuki–miyaura cross-coupling reactions , which are widely used in carbon–carbon bond forming reactions. This suggests that the compound could potentially affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
Azetidine derivatives are known to be used in solution phase peptide synthesis , which could potentially influence their bioavailability.
Result of Action
Some azetidine derivatives are known to inhibit collagen synthesis and exhibit antiangiogenic properties , suggesting potential cellular effects.
Action Environment
The stability and reactivity of azetidine derivatives can be influenced by factors such as temperature and the presence of other chemical reagents .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-3-1-2-8(4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOPMXFDCZGSBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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